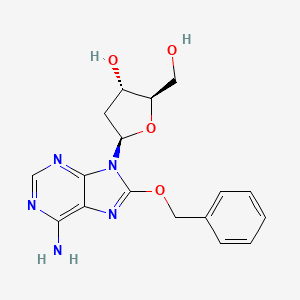

8-Benzyloxy-2'-deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Benzyloxy-2’-deoxyadenosine is a reagent used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine which are incorporated into oligomeric DNA . It is an exceptionally powerful antiviral agent, finding its application in combating formidable viral adversaries like HIV and hepatitis B .

Synthesis Analysis

The synthesis of 8-Benzyloxy-2’-deoxyadenosine involves the conversion of 8-bromo-2’-deoxyadenosine (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by its catalytic hydrogenation . Another method involves treating 8-Br-dA with a mixture of 2-mercaptoethanol and triethylamine .Molecular Structure Analysis

The molecular formula of 8-Benzyloxy-2’-deoxyadenosine is C17H19N5O4, and its molecular weight is 357.36 .Chemical Reactions Analysis

8-Benzyloxy-2’-deoxyadenosine is involved in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine . It is also used in the study of DNA damage and repair .Aplicaciones Científicas De Investigación

Fluorescent Nucleoside Analog Development

8-Benzyloxy-2'-deoxyadenosine has been explored in the context of developing new fluorescent nucleoside analogs. For example, 8-vinyl-deoxyadenosine (8vdA) is a new fluorescent analog of deoxyadenosine, sharing similar absorption and emission wavelengths with 2′-deoxyribosyl-2-aminopurine (2AP). 8vdA exhibits a higher molar absorption coefficient than 2AP, allowing for more sensitive detection. Additionally, the fluorescence of 8vdA is sensitive to temperature and solvent but not to pH, which makes it a potential tool for biological applications (Ben Gaied et al., 2005).

DNA Damage and Repair Studies

8-Benzyloxy-2'-deoxyadenosine derivatives, such as 5′,8-Cyclo-2′-deoxyadenosine (cdA), have been used to study DNA damage and repair mechanisms. cdA is formed by hydroxyl radical attack on the 5′H of the nucleoside sugar moiety, leading to lesions that are linked to Nucleotide Excision Repair (NER) mechanism deficiency and mutagenesis. This makes cdA an important compound for understanding the biological impact of DNA damage and repair processes (Terzidis & Chatgilialoglu, 2015).

Nucleoside Modifications and Synthesis

The compound has also been involved in the synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides. These syntheses are crucial for creating specific DNA sequences for various research applications, such as genetic studies and the development of nucleic acid-based therapeutics (Watkins et al., 1982).

Development of Diagnostic Tools

Moreover, 8-Benzyloxy-2'-deoxyadenosine derivatives have been used in developing molecularly imprinted composite membranes for the selective detection of 2-deoxyadenosine in urine samples. These membranes have potential applications in the diagnosis of various diseases, including cancer, by detecting specific biomarkers in bodily fluids (Scorrano et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGWLUSIWDAMW-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxy-2'-deoxyadenosine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)